N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-iodobenzohydrazide
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Overview
Description
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-iodobenzohydrazide is a Schiff base compound Schiff bases are characterized by the presence of a C=N double bond, typically formed by the condensation of an aldehyde or ketone with a primary amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-iodobenzohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 3-iodobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the Schiff base .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-iodobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: Halogen atoms (bromine and iodine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could regenerate the starting materials.
Scientific Research Applications
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-iodobenzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-iodobenzohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it can engage in hydrogen bonding and van der Waals interactions with various biomolecules .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-4-methoxybenzohydrazide
- N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide
Uniqueness
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-iodobenzohydrazide is unique due to its specific halogen substitutions, which can enhance its reactivity and potential applications. The presence of both bromine and iodine atoms allows for diverse chemical modifications and interactions, making it a versatile compound for various research fields.
Properties
Molecular Formula |
C14H10BrIN2O2 |
---|---|
Molecular Weight |
445.05 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-iodobenzamide |
InChI |
InChI=1S/C14H10BrIN2O2/c15-11-4-5-13(19)10(6-11)8-17-18-14(20)9-2-1-3-12(16)7-9/h1-8,19H,(H,18,20)/b17-8+ |
InChI Key |
HGQZTXXEHOOKJL-CAOOACKPSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)I)C(=O)N/N=C/C2=C(C=CC(=C2)Br)O |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)NN=CC2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
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